N-(1-adamantylmethyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Description
N-(1-adamantylmethyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound characterized by its adamantyl group, cyclopropyl ring, and trifluoromethyl group
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O/c21-20(22,23)17-6-16(15-1-2-15)26(25-17)10-18(27)24-11-19-7-12-3-13(8-19)5-14(4-12)9-19/h6,12-15H,1-5,7-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISULPXSILEHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the adamantylmethyl group. The cyclopropyl ring and trifluoromethyl group are then introduced through specific reactions. Common synthetic routes include:
Adamantylmethyl Synthesis: The adamantylmethyl group can be synthesized through the reaction of adamantane with appropriate reagents to introduce the methyl group.
Cyclopropyl Introduction: The cyclopropyl group is introduced using cyclopropane derivatives and specific catalysts.
Trifluoromethyl Introduction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The adamantylmethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Adamantylmethyl ketones and carboxylic acids.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides rigidity and bulk, which can enhance binding affinity to target proteins. The trifluoromethyl group can influence the compound's metabolic stability and bioavailability. The cyclopropyl group may contribute to the compound's overall activity by affecting its conformation and reactivity.
Comparison with Similar Compounds
This compound is unique due to its combination of adamantyl, cyclopropyl, and trifluoromethyl groups. Similar compounds include:
N-(1-adamantylmethyl)-N-methylamine: Similar adamantyl group but lacks the cyclopropyl and trifluoromethyl groups.
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the adamantyl group.
N-(1-adamantylmethyl)-2-(trifluoromethyl)acetamide: Similar adamantyl and trifluoromethyl groups but lacks the cyclopropyl group.
These compounds differ in their structural features and, consequently, their biological and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
